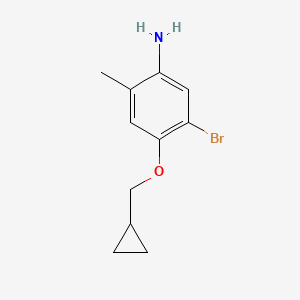
5-Ethyl-1-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
The synthesis of 5-Ethyl-1-methyl-1H-imidazole can be achieved through several routes. One common method involves the acid-catalyzed methylation of imidazole using methanol. Another approach is the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and a mixture of ammonia and methylamine . These methods are widely used in both laboratory and industrial settings due to their efficiency and scalability.
Chemical Reactions Analysis
5-Ethyl-1-methyl-1H-imidazole undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of imidazole derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Scientific Research Applications
5-Ethyl-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethyl-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
5-Ethyl-1-methyl-1H-imidazole can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Similar in structure but lacks the ethyl group, leading to different chemical properties and reactivity.
5-Methylimidazole: Contains a methyl group at the 5-position instead of an ethyl group, resulting in distinct chemical behavior.
4-Methylimidazole: Another isomer with the methyl group at the 4-position, which also exhibits unique properties.
Properties
Molecular Formula |
C6H10N2 |
|---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
5-ethyl-1-methylimidazole |
InChI |
InChI=1S/C6H10N2/c1-3-6-4-7-5-8(6)2/h4-5H,3H2,1-2H3 |
InChI Key |
NNUKGGJBMPLKIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


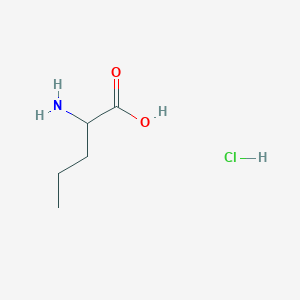
![2a,4a,6a,8a-Tetraazacyclopent[fg]acenaphthylene, decahydro-Phosphoric acid](/img/structure/B15089840.png)
![1-[4-(1H-Pyrazol-4-YL)phenyl]-ethanone](/img/structure/B15089854.png)


![3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine](/img/structure/B15089876.png)
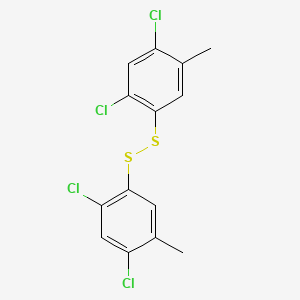
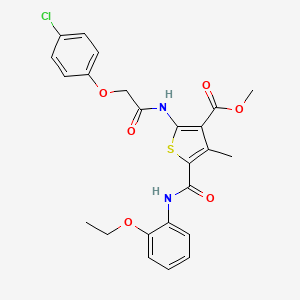
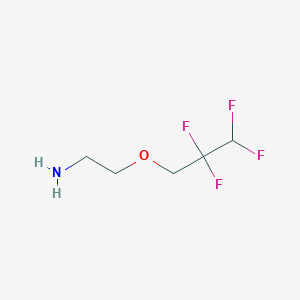
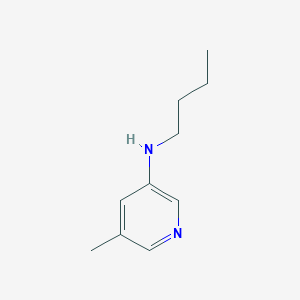

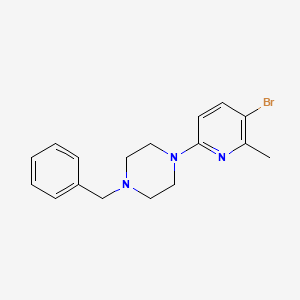
![3-Methyl-3,10-dihydropyrrolo[3,2-a]carbazole](/img/structure/B15089908.png)
